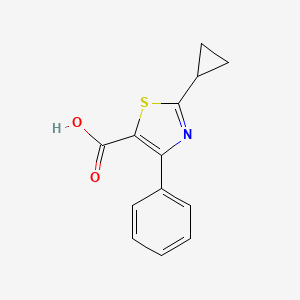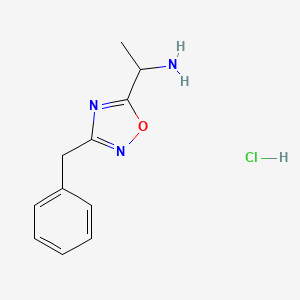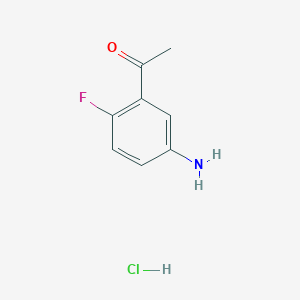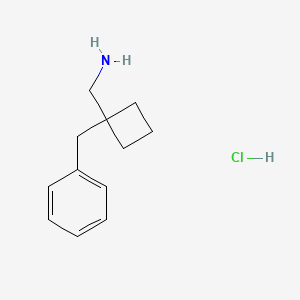
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
“2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This ring is an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Synthesis Analysis
The synthesis of compounds similar to “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms . This ring has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Chemical Reactions Analysis
The thiazole ring in “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” can participate in various types of reactions due to its aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiadiazole derivatives have been studied for their potential anticancer properties. For example, certain 1,3,4-thiadiazole compounds have shown cytotoxic activity against various cancer cell lines .
Antimicrobial Agents
The 1,3,4-thiadiazole scaffold is known for its anti-microbial properties. Some drugs with this scaffold, such as sulfamethoxazole and acetazolamide, exhibit diverse biological actions including antimicrobial effects .
Antioxidant Properties
Thiazole derivatives have been synthesized and evaluated for their antioxidant capabilities. Some compounds in this class have demonstrated potent antioxidant activity in vitro .
Antitumor Activity
Some thiazoles have been reported to possess antitumor and cytotoxic activities. Certain synthesized thiazole compounds have shown potent effects on human tumor cell lines .
Zukünftige Richtungen
The thiazole moiety has been an area of interest for medicinal chemists due to its potential in the development of novel therapeutic agents for a variety of pathological conditions . Therefore, “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” and similar compounds may be subjects of future research in drug development .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of targets, suggesting that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may also interact with multiple targets.
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with biological targets . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWOOZGTYKUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229629 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-51-3 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)



![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)



